molecular formula C12H6BrClO B8231136 4-Bromo-1-chlorodibenzo[b,d]furan

4-Bromo-1-chlorodibenzo[b,d]furan

Cat. No.: B8231136
M. Wt: 281.53 g/mol
InChI Key: QPXVNNGEAKRGDI-UHFFFAOYSA-N
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Description

4-Bromo-1-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 4 and 1 are replaced by bromine and chlorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran. One common method is the bromination of dibenzofuran followed by chlorination. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chlorodibenzo[b,d]furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofurans, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Bromo-1-chlorodibenzo[b,d]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-chlorodibenzo[b,d]furan involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-chlorodibenzo[b,d]furan is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties compared to its analogs.

Properties

IUPAC Name

4-bromo-1-chlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrClO/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXVNNGEAKRGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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